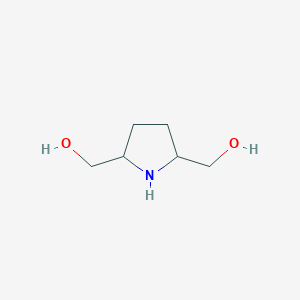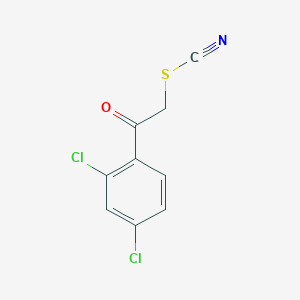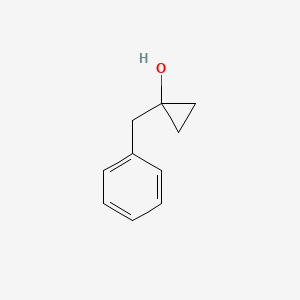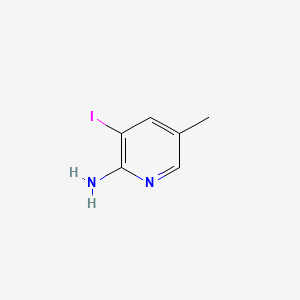
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, which share structural similarities with tert-butyl-based compounds, have been widely studied for their environmental presence, human exposure, and associated toxicity. These compounds, including tert-butylated phenols, have been detected in various environmental matrices and human samples, suggesting widespread exposure. The studies emphasize the need for further investigation into novel high molecular weight antioxidants' environmental behaviors, toxicity effects of co-exposure, and development of compounds with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Decomposition of Organic Compounds in Environmental Treatment
The study on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor illustrates the broader application of tert-butyl compounds in environmental remediation technologies. This approach highlights the potential for chemical decomposition processes in treating organic pollutants, a principle that could extend to the degradation or transformation of tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane in environmental contexts (Hsieh et al., 2011).
Siloxanes in Environmental and Industrial Applications
Research on siloxanes, including dimethylsiloxanes and modified siloxanes, offers insights into the use of this compound in both consumer products and industrial processes. The environmental emission, distribution, and transformation behaviors of siloxanes underscore the importance of understanding the environmental impact and potential technological applications of silicon-based compounds (Xiang et al., 2021).
Biochemische Analyse
Biochemical Properties
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the transcription of specific genes, thereby impacting protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to the formation of by-products that could influence cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, where a particular dosage level triggers significant changes in the compound’s activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within particular cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h6H,7-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJILDZEDNAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579997 |
Source


|
| Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953390-79-9 |
Source


|
| Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)


![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)





![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)

